4-Chloro-4'-hydroxy-3'-[(4-methyl-1-piperazinyl)methyl]benzanilide
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Overview
Description
Benzanilide, 4-chloro-4’-hydroxy-3’-((4-methyl-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a benzanilide core structure with additional functional groups, including a chloro group, a hydroxy group, and a piperazinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 4-chloro-4’-hydroxy-3’-((4-methyl-1-piperazinyl)methyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzanilide Core: The initial step involves the reaction of aniline with benzoyl chloride to form benzanilide.
Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide or a hydroxyl radical.
Piperazinylmethyl Substitution: The final step involves the substitution of the piperazinylmethyl group, which can be achieved through a nucleophilic substitution reaction using 4-methylpiperazine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Benzanilide, 4-chloro-4’-hydroxy-3’-((4-methyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The piperazinylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted benzanilide derivatives.
Scientific Research Applications
Benzanilide, 4-chloro-4’-hydroxy-3’-((4-methyl-1-piperazinyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzanilide, 4-chloro-4’-hydroxy-3’-((4-methyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the hydroxy and piperazinylmethyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzanilide: The parent compound without additional functional groups.
4-Chlorobenzanilide: Contains a chloro group but lacks the hydroxy and piperazinylmethyl groups.
4-Hydroxybenzanilide: Contains a hydroxy group but lacks the chloro and piperazinylmethyl groups.
Uniqueness
Benzanilide, 4-chloro-4’-hydroxy-3’-((4-methyl-1-piperazinyl)methyl)- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chloro, hydroxy, and piperazinylmethyl groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
17183-40-3 |
---|---|
Molecular Formula |
C19H22ClN3O2 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-chloro-N-[4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O2/c1-22-8-10-23(11-9-22)13-15-12-17(6-7-18(15)24)21-19(25)14-2-4-16(20)5-3-14/h2-7,12,24H,8-11,13H2,1H3,(H,21,25) |
InChI Key |
YXSSCVWDQXKKJA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
Key on ui other cas no. |
17183-40-3 |
Origin of Product |
United States |
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